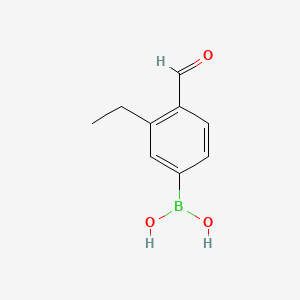

3-Ethyl-4-formylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

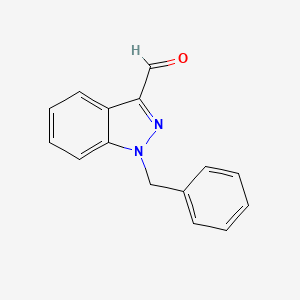

3-Ethyl-4-formylphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . It is a derivative of phenylboronic acid, which is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with an ethyl group, a formyl group, and a boronic acid group . The InChI code for this compound is 1S/C9H11BO3/c1-2-7-5-9 (10 (12)13)4-3-8 (7)6-11/h3-6,12-13H,2H2,1H3 .

科学的研究の応用

Synthesis and Structural Studies

3-Ethyl-4-formylphenylboronic acid serves as a synthetic intermediate in organic synthesis, particularly in Suzuki-Miyaura reactions, crucial for the synthesis of various inhibitors of serine proteases. A study by Tanış et al. (2020) focused on the conformational, structural, vibrational, electronic, and molecular docking studies of related compounds, highlighting their importance in the development of anti-apoptotic protein inhibitors. The study employed DFT/B3LYP method and FT-IR, Raman spectroscopy for structural investigations, demonstrating the compounds' stability and reactivity, making them valuable for further scientific research (Tanış, Kurt, Yalçın, & Ercan, 2020).

Antifungal Testing

Research on formylphenylboronic acid derivatives, including those related to this compound, has explored their antifungal potential. Duguay et al. (2008) synthesized compounds tested against fungi like Aspergillus niger and Candida albicans, though they did not show appreciable activity. This work contributes to understanding the biological activities and potential applications of boronic acid derivatives in combating fungal infections (Duguay, Zamora, Blacquiere, Appoh, Vogels, Wheaton, Baerlocher, Decken, & Westcott, 2008).

Bioorthogonal Coupling Reactions

A study by Dilek et al. (2015) on 2-formylphenylboronic acid, closely related to the compound of interest, demonstrated rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions. This reactivity suggests potential for bioorthogonal coupling reactions that could be orthogonal to protein functional groups, offering a methodology for protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Polymer Nanocapsules and Thin Films

The bifunctional precursor 4-formylphenylboronic acid, structurally similar to this compound, has been used in the synthesis of polymer hollow nanocapsules and thin films via orthogonal dynamic covalent self-assembly. Tian et al. (2020) reported on the mutual morphological transformation between these nanocapsules and thin films, highlighting the utility of such compounds in designing stimulus-responsive smart materials (Tian, Fan, Liu, Li, Yang, Li, Luo, Hou, Xu, & Liu, 2020).

Safety and Hazards

作用機序

Target of Action

3-Ethyl-4-formylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making the organoboron reagents like this compound relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction leads to the formation of new carbon–carbon bonds, which can have significant downstream effects in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the reaction is generally performed under mild conditions, which contributes to the stability of this compound .

特性

IUPAC Name |

(3-ethyl-4-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-6,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHGCQVNNDUJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678475 |

Source

|

| Record name | (3-Ethyl-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-94-3 |

Source

|

| Record name | B-(3-Ethyl-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)